![molecular formula C19H19ClN4O3S B2875310 6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415634-53-4](/img/structure/B2875310.png)
6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality 6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. The process benefits from mild reaction conditions and the use of environmentally benign organoboron reagents. The compound could serve as a novel reagent, potentially offering unique reactivity profiles or stability advantages .
Protodeboronation Studies
Protodeboronation is a critical step in organic synthesis, particularly when removing boron moieties from boronic esters. The subject compound could be investigated for its propensity to undergo protodeboronation, which would be valuable for synthesizing complex molecules .
Development of New Organic Synthesis Methodologies
Researchers could explore the use of this compound in the development of new methodologies for organic synthesis. Its unique structure might provide insights into reaction mechanisms or enable the discovery of new reactions .
Pharmaceutical Research
In pharmaceutical research, the compound could be a key intermediate in the synthesis of new drugs. Its structure suggests potential for creating molecules with significant biological activity .
Material Science
The compound’s structural features could be beneficial in material science, particularly in the development of new polymers or coatings with specific properties like increased durability or chemical resistance .
Catalysis
Due to its potential reactivity, this compound might serve as a catalyst or a ligand in catalytic systems, possibly enhancing reaction rates or selectivity for certain chemical transformations .
properties
IUPAC Name |
6-[5-(3-chloro-4-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-27-18-4-3-16(6-17(18)20)28(25,26)24-11-14-9-23(10-15(14)12-24)19-5-2-13(7-21)8-22-19/h2-6,8,14-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKSTDIFMZYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.